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Abstract
This technical guide provides a comprehensive examination of the core physicochemical

properties of 2-(6-Chloro-1H-indazol-3-yl)acetic acid, a heterocyclic compound of interest in

medicinal chemistry and drug discovery. As an indazole derivative, this molecule serves as a

valuable scaffold and building block for more complex therapeutic agents. An in-depth

understanding of its properties, from solubility and acidity to thermal stability and spectroscopic

signatures, is paramount for its effective utilization in research and development. This

document synthesizes theoretical data with practical, field-proven methodologies for its

characterization, offering researchers and drug development professionals a foundational

resource for their work.

Chemical Identity and Structure
Accurate identification is the cornerstone of all subsequent experimental work. 2-(6-Chloro-1H-
indazol-3-yl)acetic acid is classified as a substituted indazole, featuring a chloro group at the

6-position of the bicyclic aromatic ring and an acetic acid moiety at the 3-position.
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Table 1: Core Chemical Identifiers

Identifier Value Source

IUPAC Name
2-(6-chloro-1H-indazol-3-

yl)acetic acid
[1]

CAS Number 35715-85-6 [2][3][4]

Molecular Formula C₉H₇ClN₂O₂ [1][2][4]

Molecular Weight 210.62 g/mol [1][4]

Canonical SMILES
C1=CC2=C(NN=C2C=C1Cl)C

C(=O)O
[1]

InChIKey
PSEDUPQQLIMVBQ-

UHFFFAOYSA-N
[1]

The structural integrity of the indazole core combined with the reactive potential of the

carboxylic acid group makes this compound a versatile intermediate in organic synthesis.

Summary of Physicochemical Properties
The behavior of a compound in both biological and chemical systems is dictated by its

physicochemical properties. The following table summarizes key computed and, where

available, experimental data for 2-(6-Chloro-1H-indazol-3-yl)acetic acid.

Table 2: Key Physicochemical Data
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Property Value
Significance &
Implications

Source

Physical State Solid (predicted)

Affects handling,

storage, and

formulation.

N/A

Boiling Point
463.9 °C at 760

mmHg

High boiling point

indicates good

thermal stability.

[1]

Density 1.566 g/cm³

Useful for formulation

and process chemistry

calculations.

[1]

logP (Octanol/Water) 1.843

Indicates moderate

lipophilicity,

suggesting a balance

between aqueous

solubility and

membrane

permeability. This is

favorable for drug-

likeness.

[1]

pKa (Predicted) ~4-5

The carboxylic acid

group dictates its

acidic nature. At

physiological pH

(~7.4), it will exist

predominantly in its

deprotonated, anionic

form, impacting

solubility and receptor

interactions.

N/A

Topological Polar

Surface Area (TPSA)

65.98 Å² TPSA is a key

predictor of drug

transport properties. A

value < 140 Å² is

[1]
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generally associated

with good cell

permeability.

Hydrogen Bond

Donors
2

The N-H of the

indazole and O-H of

the carboxylic acid

can donate hydrogen

bonds, influencing

solubility and binding

interactions.

[1]

Hydrogen Bond

Acceptors
3

The nitrogen atoms

and carbonyl oxygen

can accept hydrogen

bonds.

[1]

Storage Temperature 2-8°C

Recommended

storage conditions

suggest potential for

slow degradation at

ambient temperatures

over long periods.

[4]

In-Depth Analysis of Core Properties
Solubility Profile
The solubility of 2-(6-Chloro-1H-indazol-3-yl)acetic acid is a critical parameter for its

application in both synthetic reactions and biological assays.

Aqueous Solubility: Due to the acidic carboxylic acid group, its aqueous solubility is highly

pH-dependent. In acidic media (pH < pKa), the molecule will be in its neutral, less soluble

form. In neutral to basic media (pH > pKa), it deprotonates to form a carboxylate salt, which

is significantly more water-soluble.

Organic Solubility: Based on its moderate logP and chemical structure, the compound is

expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO),
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dimethylformamide (DMF), and alcohols (e.g., methanol, ethanol). This is a common

characteristic for such heterocyclic compounds used in drug discovery screening.[5]

Acidity and Ionization (pKa)
While an experimental pKa value is not readily available in the literature, it can be estimated to

be in the range of 4-5, similar to other aromatic carboxylic acids. The electronic properties of

the chloro-indazole ring system will modulate the acidity relative to a simple compound like

benzoic acid.

Understanding the pKa is vital for:

Salt Formation: The compound can be readily converted to various salts (e.g., sodium,

potassium) to enhance aqueous solubility and improve handling characteristics.

Biological Transport: The ionization state affects how the molecule crosses biological

membranes. The neutral form is typically more membrane-permeable, while the ionized form

interacts more readily with aqueous environments.

Molecular State vs. pH

Neutral Form
R-COOH

(Low Solubility, High Permeability)

Anionic Form
R-COO⁻

(High Solubility, Low Permeability)

 pH > pKa 
(Deprotonation)

 pH < pKa 
(Protonation)

Click to download full resolution via product page

Caption: Relationship between pH, pKa, and ionization state.
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Analytical and Spectroscopic Characterization
Confirming the identity and purity of 2-(6-Chloro-1H-indazol-3-yl)acetic acid requires a suite

of analytical techniques. While specific spectra for this exact compound are not publicly

cataloged, the expected spectral features can be reliably predicted based on its structure.

Chromatography
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity

of non-volatile small molecules like this one.[6]

Typical Method: A reversed-phase C18 column is ideal. A gradient elution using a mobile

phase of water and acetonitrile, often modified with a small amount of acid (e.g., 0.1%

trifluoroacetic acid or formic acid), provides excellent separation of the main compound from

potential impurities.

Detection: The indazole ring contains a strong chromophore, making UV detection (typically

between 210-320 nm) highly sensitive and effective.

Sample Preparation
(Dissolve in Mobile Phase/DMSO)

Injection
(Autosampler)

Separation
(Reversed-Phase C18 Column)

Detection
(UV Detector)

Data Analysis
(Peak Integration, % Purity)

Click to download full resolution via product page

Caption: Standard workflow for HPLC purity analysis.

Spectrometry and Spectroscopy
Mass Spectrometry (MS): Essential for confirming molecular weight. The calculated exact

mass is 210.0196052 Da.[1][7] In the mass spectrum, one would expect to see the [M+H]⁺

ion at m/z 211.0274 or the [M-H]⁻ ion at m/z 209.0118. A key diagnostic feature would be the

isotopic pattern of the molecular ion, showing two peaks separated by ~2 m/z units with a

relative intensity of approximately 3:1 (for ³⁵Cl and ³⁷Cl), confirming the presence of a single

chlorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural

confirmation.
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¹H NMR: Expected signals would include:

Three distinct signals in the aromatic region (approx. 7.0-8.0 ppm) for the protons on the

indazole ring.

A singlet around 3.7-4.0 ppm corresponding to the two protons of the methylene (-CH₂)

group.

A broad singlet (often >10 ppm) for the carboxylic acid proton (-COOH).

A very broad singlet for the indazole N-H proton.

¹³C NMR: Would show nine distinct carbon signals, including a characteristic downfield

signal (>170 ppm) for the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Characteristic

absorption bands would include:

A broad band from 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid.

A sharp, strong band around 1700 cm⁻¹ for the C=O (carbonyl) stretch.

A band around 3200-3400 cm⁻¹ for the N-H stretch of the indazole ring.

Bands in the 1450-1600 cm⁻¹ region for the aromatic C=C stretching.

Standard Experimental Protocols
The following protocols describe standard, validated methods for determining key

physicochemical properties.

Protocol 1: Determination of Melting Point (Capillary
Method)

Rationale: The melting point is a fundamental indicator of purity. A sharp melting range

suggests high purity, while a broad and depressed range indicates the presence of

impurities.
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Methodology:

Ensure the sample is completely dry by placing it under a high vacuum for several hours.

Load a small amount of the finely powdered compound into a capillary tube, tapping gently

to pack the material to a height of 2-3 mm.

Place the capillary tube into a calibrated melting point apparatus.

Heat the apparatus rapidly to about 15-20 °C below the expected melting point.

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

Record the temperature at which the first drop of liquid appears (onset) and the

temperature at which the entire sample becomes a clear liquid (completion). Report this

range as the melting point.

Protocol 2: High-Performance Liquid Chromatography
(HPLC) Purity Assessment

Rationale: This protocol provides a quantitative measure of the sample's purity by separating

the main component from any synthesis byproducts or degradation products.

Methodology:

System Preparation:

Column: C18, 4.6 x 150 mm, 5 µm particle size.

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm.

Column Temperature: 30 °C.
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Sample Preparation: Prepare a stock solution of the compound in DMSO at 1 mg/mL.

Dilute with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.1

mg/mL.

Gradient Elution:

0-2 min: 5% B

2-17 min: Linear gradient from 5% to 95% B

17-20 min: Hold at 95% B

20-21 min: Return to 5% B

21-25 min: Re-equilibration at 5% B

Analysis: Inject 10 µL of the sample solution. Integrate all peaks in the resulting

chromatogram. Calculate the purity as the area of the main peak divided by the total area

of all peaks, expressed as a percentage (Area %).

Trustworthiness Insight: Before analyzing the sample, perform a blank injection (mobile

phase only) to identify system peaks. A system suitability test using a standard of known

purity should also be performed to validate the method's performance on a given day.

Conclusion
2-(6-Chloro-1H-indazol-3-yl)acetic acid is a well-defined chemical entity with properties that

make it suitable for further development in medicinal chemistry. Its moderate lipophilicity,

predictable acidity, and strong UV chromophore are key characteristics that facilitate its

handling, analysis, and synthetic modification. The data and protocols presented in this guide

provide a robust framework for researchers, ensuring that subsequent studies are built upon a

solid foundation of physicochemical understanding. This authoritative grounding is essential for

accelerating the journey from a chemical scaffold to a potential therapeutic candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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